Acetylcholine bromide

Descripción general

Descripción

El Bromuro de Acetilcolina es una sal de amonio cuaternario derivada de la acetilcolina, un neurotransmisor que desempeña un papel crucial en el sistema nervioso. Se utiliza principalmente en la investigación científica para estudiar el sistema colinérgico, que está involucrado en varios procesos fisiológicos como la contracción muscular, la regulación de la frecuencia cardíaca y las funciones cognitivas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Bromuro de Acetilcolina puede sintetizarse mediante la reacción de colina con cloruro de acetilo, seguida de la adición de ácido bromhídrico. La reacción suele ocurrir bajo condiciones controladas de temperatura y pH para garantizar la estabilidad del producto.

Métodos de Producción Industrial: En entornos industriales, la producción de Bromuro de Acetilcolina implica la síntesis a gran escala utilizando reactores automatizados. El proceso incluye la purificación del compuesto mediante cristalización y filtración para lograr los altos niveles de pureza necesarios para la investigación y las aplicaciones farmacéuticas.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Bromuro de Acetilcolina experimenta diversas reacciones químicas, entre ellas:

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el ion bromuro es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno se utiliza comúnmente como agente oxidante.

Sustitución: Se pueden utilizar varios nucleófilos como los iones hidróxido en condiciones suaves.

Productos Principales:

Oxidación: Los principales productos incluyen radicales como los radicales hidroxilo.

Sustitución: Los productos dependen del nucleófilo utilizado; por ejemplo, el uso de iones hidróxido puede producir hidróxido de acetilcolina.

Aplicaciones Científicas De Investigación

Neuromodulation and Neuropharmacology

Acetylcholine is a critical neurotransmitter involved in numerous physiological processes, including muscle contraction, memory formation, and attention. AChBr's role as an agonist allows researchers to study cholinergic signaling in various contexts:

- Neuronal Excitability : AChBr modulates neuronal excitability and synaptic plasticity, impacting learning and memory processes. Studies indicate that cholinergic signaling enhances the responsiveness of neuronal networks to environmental stimuli, thereby influencing behaviors related to attention and drug abuse .

- Pathophysiology of Diseases : Research has demonstrated that ACh contributes to the pathophysiology of conditions such as asthma by mediating bronchoconstriction and inflammation through muscarinic receptors . This has led to the exploration of anticholinergics in therapeutic settings.

Tissue Repair and Regeneration

Recent studies have highlighted the potential of AChBr in promoting tissue healing:

- Rotator Cuff Repair : In a controlled laboratory study involving murine models, AChBr was shown to enhance bone-tendon interface healing after rotator cuff repair. The application of ACh significantly increased fibrocartilage-like tissue at the repair site and improved biomechanical properties compared to control groups .

| Group | Failure Load (N) | Stiffness (N/mm) |

|---|---|---|

| FG (Control) | 15.2 ± 2.1 | 5.3 ± 0.7 |

| ACh 10^-5 M | 22.4 ± 3.0 | 8.9 ± 1.2 |

| Pyridostigmine | 20.5 ± 2.5 | 7.8 ± 0.9 |

In Vitro Studies on Cell Proliferation

AChBr has been utilized in various in vitro studies to assess its effects on cell proliferation:

- Fibroblast Proliferation : Acetylcholine has been shown to stimulate the proliferation of fibroblasts and myofibroblasts in lung tissue, suggesting its involvement in airway remodeling processes associated with chronic obstructive pulmonary disease (COPD) . The inhibition of this proliferation by tiotropium bromide highlights the potential therapeutic implications for managing airway diseases.

Mechanistic Insights into Cholinergic Signaling

Understanding the mechanisms through which AChBr operates is crucial for its application in research:

- Receptor Interaction : AChBr interacts with various muscarinic receptor subtypes (M1-M3), influencing cellular responses such as mucus secretion and bronchoconstriction . This interaction is vital for developing targeted therapies for respiratory conditions.

- Allosteric Modulation : Recent findings suggest that allosteric modulators can enhance selectivity for muscarinic GPCRs, making AChBr a valuable tool in drug development aimed at these receptors .

Case Study 1: Cholinergic Modulation in Asthma

A study investigating the role of acetylcholine in asthma pathophysiology found that it contributes to airway inflammation and remodeling by promoting eosinophil chemotaxis and Th2 cell polarization . This underscores the importance of cholinergic signaling in respiratory diseases.

Case Study 2: Enhancing Tendon Healing

In another study on rotator cuff injuries, AChBr was delivered using a fibrin gel carrier, demonstrating enhanced healing properties through increased proteoglycan content and retention of M2 macrophages at the repair site over time .

Mecanismo De Acción

El Bromuro de Acetilcolina ejerce sus efectos imitando la acción de la acetilcolina, uniéndose tanto a los receptores nicotínicos como a los muscarínicos de la acetilcolina. Esta unión desencadena una cascada de eventos intracelulares, lo que lleva a la activación o inhibición de varios procesos fisiológicos. La acción del compuesto en los receptores muscarínicos implica vías acopladas a proteínas G, mientras que su interacción con los receptores nicotínicos implica canales iónicos controlados por ligando .

Compuestos Similares:

Galantamina: Un inhibidor de la colinesterasa que se utiliza en el tratamiento de la enfermedad de Alzheimer.

Arecolina: Un alcaloide que actúa como agonista en los receptores nicotínicos y muscarínicos de la acetilcolina.

Singularidad: El Bromuro de Acetilcolina es único debido a su papel directo en la imitación de la acetilcolina, lo que lo convierte en una herramienta valiosa para estudiar los mecanismos colinérgicos. A diferencia de los inhibidores de la colinesterasa como la galantamina, que previenen la descomposición de la acetilcolina, el Bromuro de Acetilcolina activa directamente los receptores de la acetilcolina, proporcionando un enfoque más directo para estudiar las funciones de los receptores.

Comparación Con Compuestos Similares

Galantamine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Arecoline: An alkaloid that acts as an agonist at both muscarinic and nicotinic acetylcholine receptors.

Uniqueness: Acetylcholine Hydrobromide is unique due to its direct role in mimicking acetylcholine, making it a valuable tool for studying cholinergic mechanisms. Unlike cholinesterase inhibitors like galantamine, which prevent the breakdown of acetylcholine, Acetylcholine Hydrobromide directly activates acetylcholine receptors, providing a more straightforward approach to studying receptor functions.

Actividad Biológica

Acetylcholine bromide (AChBr) is a quaternary ammonium compound and a derivative of acetylcholine, a key neurotransmitter in both the peripheral and central nervous systems. This article explores the biological activity of AChBr, focusing on its pharmacological effects, mechanisms of action, and implications for various physiological processes.

Overview of this compound

AChBr is primarily known for its role as a cholinergic agent, mimicking the actions of acetylcholine by interacting with nicotinic and muscarinic receptors. Its structural similarity to acetylcholine allows it to exert similar biological effects, although its quaternary ammonium nature limits its ability to cross biological membranes compared to acetylcholine.

-

Receptor Interaction :

- AChBr binds to nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) , leading to various physiological responses depending on the receptor subtype involved.

- The activation of nAChRs is associated with rapid depolarization of neurons, while mAChR activation leads to slower signaling pathways involving second messengers.

- Neuromodulation :

- Influence on Inflammatory Responses :

Biological Effects

The biological effects of AChBr can be categorized into several key areas:

- Neurological Effects :

-

Muscle Contraction :

- As a cholinergic agent, AChBr can stimulate muscle contraction by activating nAChRs at the neuromuscular junction, similar to acetylcholine's action. This property makes it relevant in studies related to muscle physiology and neuromuscular disorders.

-

Gastrointestinal Function :

- AChBr has been demonstrated to enhance gastrointestinal motility and secretion by acting on mAChRs in the enteric nervous system, which is vital for digestive processes.

Case Studies

-

Ulcerative Colitis Model :

- In a murine model of ulcerative colitis induced by dextran sodium sulfate (DSS), treatment with pyridostigmine bromide (a drug that increases acetylcholine availability) showed significant improvement in colonic architecture and reduced inflammatory markers. This suggests that enhancing cholinergic signaling can have therapeutic benefits in inflammatory bowel diseases .

- Cognitive Function :

Table 1: Comparison of Biological Activities

| Activity Area | Effect of this compound | Mechanism |

|---|---|---|

| Neurological Modulation | Enhances synaptic plasticity | nAChR/mAChR activation |

| Muscle Contraction | Stimulates muscle contractions | nAChR activation at NMJ |

| Inflammatory Response | Reduces Th2 inflammation | Nicotinic receptor modulation |

| Gastrointestinal Motility | Increases motility and secretion | mAChR activation |

Propiedades

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

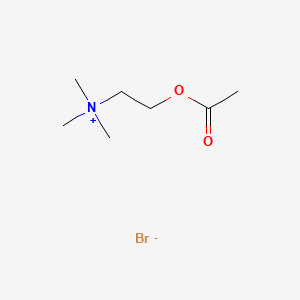

CC(=O)OCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) | |

| Record name | Acetylcholine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883215 | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-23-9 | |

| Record name | Acetylcholine bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C12HG588IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Acetylcholine bromide acts primarily as a cholinergic agonist, meaning it mimics the action of acetylcholine, a neurotransmitter. [, , , , ] It exerts its effects by binding to cholinergic receptors, mainly muscarinic and nicotinic receptors, located on various cells and tissues throughout the body. [, , , ] This binding triggers a cascade of downstream effects depending on the receptor subtype and its location.

A: this compound has the molecular formula C7H16BrNO2 and a molecular weight of 226.11 g/mol. [, , ] While the provided research papers do not include detailed spectroscopic data, they utilize techniques like infrared (IR) spectroscopy and X-ray diffraction to characterize the compound and its interactions. [, , ] These techniques provide valuable insights into the structural features and stability of this compound.

A: The provided research focuses primarily on the pharmacological properties of this compound as a cholinergic agonist. [, , , , ] There is no mention of this compound acting as a catalyst in any of the papers. Its applications primarily revolve around its ability to mimic acetylcholine's actions in biological systems.

A: While the provided research papers do not delve into detailed computational studies, they highlight the potential for using computational tools like quantitative structure-activity relationship (QSAR) models. [, ] These models can predict the activity and potency of this compound and its derivatives based on structural modifications, aiding in the design of novel compounds with enhanced properties.

A: Understanding the SAR of this compound is crucial for developing analogs with improved therapeutic profiles. Research using prostigmine homologs, which share structural similarities with acetylcholine, demonstrates that even slight modifications can significantly impact their ability to antagonize the neuromuscular blocking effects of tubocurarine. [, ] This highlights the sensitivity of the cholinergic system to structural changes and the potential for designing compounds with enhanced selectivity for specific cholinergic receptor subtypes.

A: Although specific SHE regulations are not discussed in detail, the research emphasizes the importance of handling this compound with caution. [, , ] Its potent pharmacological effects necessitate careful consideration of dosage, administration routes, and potential for adverse effects. Researchers and professionals handling this compound should consult relevant safety data sheets and adhere to established laboratory safety protocols.

A: The research papers provide examples of both in vitro and in vivo models employed to assess the effects of this compound. [, , , , ] Isolated organ preparations, such as the frog rectus abdominis muscle and tortoise atria, are utilized to study its effects on muscle contraction. [, ] In vivo studies using rats and mice investigate its analgesic and anti-inflammatory properties in models like carrageenan-induced edema and writhing tests. [, ]

A: While this compound exhibits valuable pharmacological properties, toxicological considerations are paramount. Research in dogs indicates that high doses of this compound can lead to cardiac inhibition, emphasizing the need for careful dose titration. [, ] Additionally, studies in rats show that prolonged administration can induce myocardial degeneration and fibrosis, highlighting potential long-term risks. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.